
1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis of Novel Fluorophores : Research by Singh and Singh (2008) involved the synthesis of novel fluorophores, including compounds related to naphthalene and benzyl derivatives. These compounds demonstrated strong fluorescence signals in the UV-visible region, suggesting potential applications in labeling and detection techniques in biological systems (Singh & Singh, 2008).
Synthesis of Mono- and Difluoronaphthoic Acids : The synthesis of various fluorinated naphthoic acids was described by Tagat et al. (2002). These compounds are structurally related to the target compound and are noted for their utility in forming biologically active aryl carboxamides (Tagat et al., 2002).
Pyridonecarboxylic Acids as Antibacterial Agents : Egawa et al. (1984) explored the synthesis and antibacterial activity of various pyridonecarboxylic acids, including those with fluoro and naphthyl components. These compounds were found to have significant antibacterial properties, indicating potential applications in the development of new antibiotics (Egawa et al., 1984).
Development of Fluorescent Chemodosimeters : Azadbakht and Keypour (2012) synthesized a compound featuring two naphthalene units with high selectivity and sensitivity for detecting Zn2+ ions. The research suggests potential applications in metal ion detection and development of molecular-level logic gates (Azadbakht & Keypour, 2012).
Organic Field Effect Transistors : Peng and Li (2018) studied naphthalene tetracarboxylic diimides derivatives, including those with fluorobenzyl groups. These compounds showed promise in fabricating organic field effect transistors (OFETs) with high electron mobility, indicating potential applications in electronic devices (Peng & Li, 2018).
Aromatic Polyamides with Naphthalene Structures : Hsiao and Chu (1997) synthesized aromatic polyamides based on naphthalene structures. These materials exhibited high thermal stability and solubility in polar solvents, suggesting applications in advanced material science (Hsiao & Chu, 1997).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-naphthalen-1-yl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-20-12-4-2-8-17(20)15-26-14-6-11-19(23(26)28)22(27)25-21-13-5-9-16-7-1-3-10-18(16)21/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRKQVUIYUTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)
![5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile](/img/structure/B2684269.png)
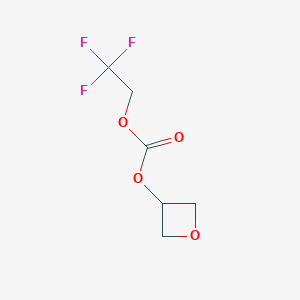

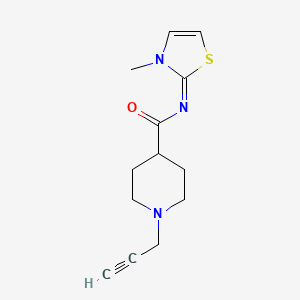
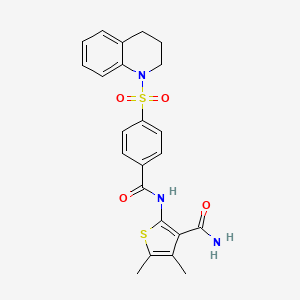

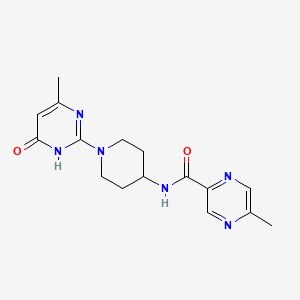

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2684280.png)

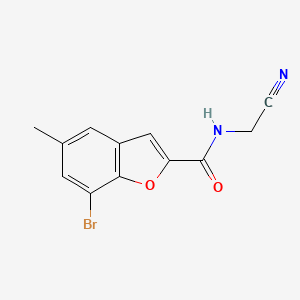

![N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2684288.png)